molecular formula C21H20ClFN4O2S B3400137 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine CAS No. 1040655-34-2

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine

Cat. No.: B3400137
CAS No.: 1040655-34-2
M. Wt: 446.9 g/mol
InChI Key: ZFUZCTXFTCISNC-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the 4-Chlorobenzylsulfonyl Group: The 4-chlorobenzylsulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzyl chloride and a sulfonylating agent, such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the 4-(2-Fluorophenyl)piperazin-1-yl Group: The final step involves the nucleophilic substitution reaction between the pyridazine core and 4-(2-fluorophenyl)piperazine, typically in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, bases like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylbenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine
  • 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-chlorophenyl)piperazin-1-yl)pyridazine
  • 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperidin-1-yl)pyridazine

Uniqueness

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine is unique due to the specific combination of functional groups attached to the pyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its combination of a 4-chlorobenzylsulfonyl group and a 4-(2-fluorophenyl)piperazin-1-yl group provides a balance of hydrophobic and hydrophilic characteristics, influencing its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2S/c22-17-7-5-16(6-8-17)15-30(28,29)21-10-9-20(24-25-21)27-13-11-26(12-14-27)19-4-2-1-3-18(19)23/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUZCTXFTCISNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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